Tartrate de cuivre(II) hydraté

Vue d'ensemble

Description

Applications De Recherche Scientifique

Calcium L-Threonate has a wide range of scientific research applications:

Mécanisme D'action

Target of Action

Copper(II) tartrate hydrate primarily targets the electrochemical processes in lithium-ion batteries . It serves as a high-capacity anode material, providing a specific capacity of 744 mA h g −1 when cycled at 50 mA g −1 . It also acts as a catalyst for the fabrication of helical polyacetylene fibers by the polymerization of acetylene .

Mode of Action

The compound interacts with its targets by participating in the redox reactions that occur during the charging and discharging of lithium-ion batteries . It also plays a role in the polymerization of acetylene to form helical polyacetylene fibers .

Pharmacokinetics

Its impact on bioavailability is evident in its ability to enhance the performance of lithium-ion batteries .

Result of Action

The action of Copper(II) tartrate hydrate results in increased and stabilized electrode performance in lithium-ion batteries . It also contributes to the formation of helical polyacetylene fibers .

Action Environment

The action of Copper(II) tartrate hydrate can be influenced by environmental factors such as temperature and humidity. For instance, its performance as an anode material in lithium-ion batteries may be affected by the operating conditions of the battery .

Analyse Biochimique

Biochemical Properties

Copper(II) tartrate hydrate plays a significant role in biochemical reactions. It has been reported to be used as a catalyst for the fabrication of helical polyacetylene fibers by the polymerization of acetylene

Metabolic Pathways

Copper ions are known to play a significant role in various metabolic processes .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le L-thréonate de calcium peut être synthétisé à partir de l'ascorbate de calcium et de l'oxygène sous l'action d'une bio-enzyme . Les conditions réactionnelles impliquent l'utilisation de 65 à 70 parties en poids d'ascorbate de calcium et de 30 à 35 parties en poids d'oxygène, la bio-enzyme représentant 0,03 à 0,05 parties en poids . Cette méthode est avantageuse en raison de sa simplicité, de son processus technologique court et de la grande pureté du produit .

Méthodes de production industrielle

La production industrielle du L-thréonate de calcium suit des principes similaires, mais à plus grande échelle. Le processus implique des conditions réactionnelles contrôlées pour garantir une qualité de produit constante et une grande pureté. L'équipement utilisé est relativement simple, et le processus ne nécessite pas de traitements ultérieurs complexes .

Analyse Des Réactions Chimiques

Types de réactions

Le L-thréonate de calcium subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour produire des complexes oxalates.

Substitution : Il peut participer à des réactions de substitution pour former des hydroxamates cycliques et des oxazinanones substituées.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants pour le processus d'oxydation et des catalyseurs spécifiques pour les réactions de substitution . Les conditions impliquent généralement des températures et des niveaux de pH contrôlés pour garantir des vitesses de réaction et des rendements optimaux .

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent des complexes oxalates, des hydroxamates cycliques et des oxazinanones substituées .

Applications de recherche scientifique

Le L-thréonate de calcium a un large éventail d'applications de recherche scientifique :

Mécanisme d'action

Une fois ingéré, le L-thréonate de calcium se dissocie en calcium et en acide L-thréonique . L'acide L-thréonique stimule considérablement l'absorption de la vitamine C et prolonge sa rétention dans les cellules humaines . La vitamine C est essentielle à la formation des ostéoblastes, à la stimulation du procollagène et à la synthèse du collagène, qui sont cruciales pour la santé des os . En améliorant l'absorption de la vitamine C, l'acide L-thréonique influence le processus de minéralisation et aide au traitement de l'ostéoporose .

Comparaison Avec Des Composés Similaires

Composés similaires

- Carbonate de calcium

- Citrate de calcium

- Gluconate de calcium

- L-thréonate de magnésium

Comparaison

Le L-thréonate de calcium est unique en raison de sa capacité à améliorer l'absorption et la rétention de la vitamine C, ce qui n'est pas observé avec d'autres suppléments de calcium . Cette propriété le rend particulièrement efficace pour promouvoir la santé des os et traiter l'ostéoporose . De plus, sa biodisponibilité élevée et son absorption rapide le distinguent des autres composés calciques .

Propriétés

IUPAC Name |

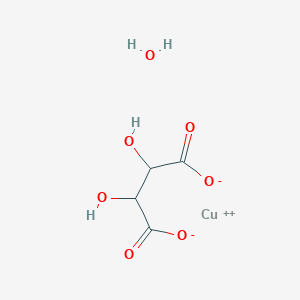

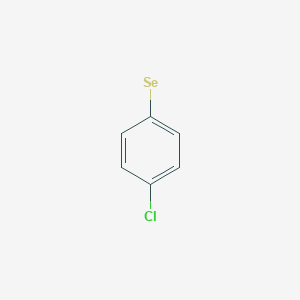

copper;2,3-dihydroxybutanedioate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O6.Cu.H2O/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);;1H2/q;+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAUZTCHAIPUZJB-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])O)(C(=O)[O-])O.O.[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6CuO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cupric tartrate appears as a green to blue odorless powder. Insoluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is noncombustible. Used for electroplating metals., Light blue powder; [HSDB] Blue-green odorless crystalline powder; [MSDSonline] | |

| Record name | CUPRIC TARTRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3027 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cupric tartrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4550 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Trihydrate decomposes on heating (USCG, 1999) | |

| Record name | CUPRIC TARTRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3027 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Green to blue, odorless powder; slightly sol in water; sol in acids, alkali solns. /Trihydrate/ | |

| Record name | CUPRIC TARTRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/269 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

greater than 1 (USCG, 1999) | |

| Record name | CUPRIC TARTRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3027 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Color/Form |

LIGHT BLUE POWDER | |

CAS No. |

815-82-7, 17263-56-8 | |

| Record name | CUPRIC TARTRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3027 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, copper(2+) salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CUPRIC TARTRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/269 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[Leu5]-Enkephalin](/img/structure/B92233.png)

![2,3,5,6-tetrachloro-4-[2-(2,3,5,6-tetrachloro-4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B92246.png)